

Early-Phase Clinical Trial Results for Glufosfamide: A Technical Overview

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Compound of Interest

Compound Name: Glufosfamide

Cat. No.: B1671655

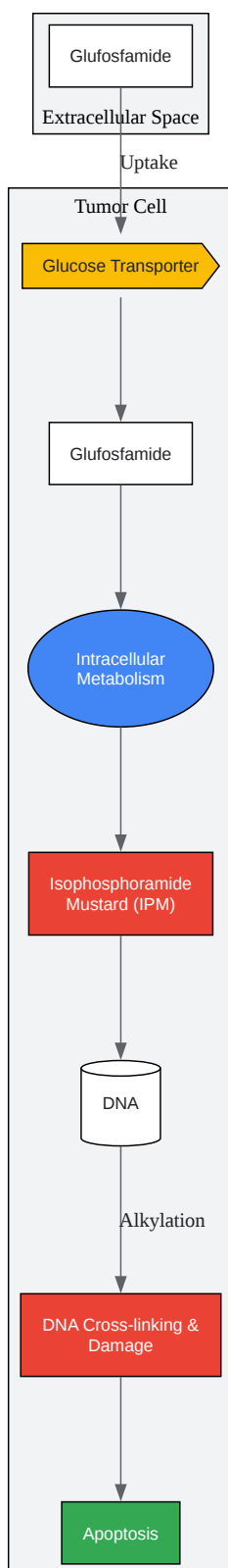
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for **Glufosfamide**, a novel alkylating agent. **Glufosfamide**, or β -D-glucosylisophosphoramidate mustard, is a glucose conjugate of isophosphoramidate mustard, the active metabolite of ifosfamide.^{[1][2]} This design aims to leverage the increased glucose uptake in tumor cells, potentially leading to selective targeting.^{[1][2]} This document summarizes key quantitative data from Phase I and II clinical trials, details experimental protocols, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for oncology researchers and drug development professionals.

Mechanism of Action

Glufosfamide functions as a prodrug that, upon entering a cell, is metabolized to isophosphoramidate mustard, its active cytotoxic component.^[2] This active metabolite is an alkylating agent that forms covalent bonds with DNA, leading to cross-linking of DNA strands.^{[2][3]} This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.^{[2][3]} A key feature of **Glufosfamide** is its glucose moiety, which is hypothesized to facilitate its uptake into cancer cells via glucose transporters, which are often overexpressed in malignant tissues due to their high metabolic rate.^{[1][2]}



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Caption: Proposed mechanism of action for **Glufosfamide**.

Phase I Clinical Trial Data

Phase I trials were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of **Glufosfamide**.

Table 1: Summary of Phase I Monotherapy Trials

Study	Patient Population	Dosing Regimen	MTD	DLTs	Antitumor Activity
EORTC-ESCG[1][4]	21 patients with refractory solid tumors	800 to 6,000 mg/m ² as a 6-hour IV infusion every 3 weeks	6,000 mg/m ²	Reversible renal tubular acidosis, grade 4 neutropenia/eukopenia	1 complete response (pancreatic adenocarcinoma), minor responses in colon and breast cancer
Shimizu et al. [5]	Japanese patients with advanced solid tumors	Escalating doses as a 6-hour IV infusion every 3 weeks	6,000 mg/m ²	Grade 3 hypophosphatemia, hypokalemia, and metabolic acidosis	1 partial response (gallbladder cancer), 8 patients with stable disease

Table 2: Summary of Phase I Combination Trial (Glufosfamide + Gemcitabine)

Study	Patient Population	Dosing Regimen	MTD of Glufosfamide	DLTs	Antitumor Activity
Chiorean et al.[6][7]	19 patients with advanced solid tumors (including 8 pancreatic)	Glufosfamide 1,500-4,500 mg/m ² IV over 4 hours on Day 1 + Gemcitabine 1,000 mg/m ² IV on Days 1, 8, 15 of a 28-day cycle	4,500 mg/m ²	Grade 3 fatigue, Grade 4 thrombocytopenia	1 unconfirmed partial response, 10 of 19 patients with stable disease or better at 8 weeks

Phase II Clinical Trial Data

Phase II studies were designed to evaluate the efficacy and further assess the safety of **Glufosfamide** in specific cancer types.

Table 3: Summary of Phase II Trials in Pancreatic Cancer

Study	Patient Population	Dosing Regimen	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Key Adverse Events
Chiorean et al. (Combination with Gemcitabine)[8][9][10]	29 chemotherapy-naïve pancreatic adenocarcinoma patients	Glufosfamide 4,500 mg/m ² IV on Day 1 + Gemcitabine 1,000 mg/m ² IV on Days 1, 8, 15 of a 28-day cycle	21% (6 of 28 patients with partial response)	3.7 months	6.0 months	Grade 3/4 neutropenia (79%), Grade 3/4 thrombocytopenia (34%), renal failure (4 patients)
Briasoulis et al. (Monotherapy)[11]	35 chemotherapy-naïve patients with advanced or metastatic pancreatic adenocarcinoma	5 g/m ² as a 1-hour IV infusion every 3 weeks	5.9% (2 confirmed partial responses)	1.4 months	5.3 months	Grade 3 hypokalemia (5 patients), Grade 3 hypophosphatemia (4 patients), Grade 4 creatinine increase (1 patient)

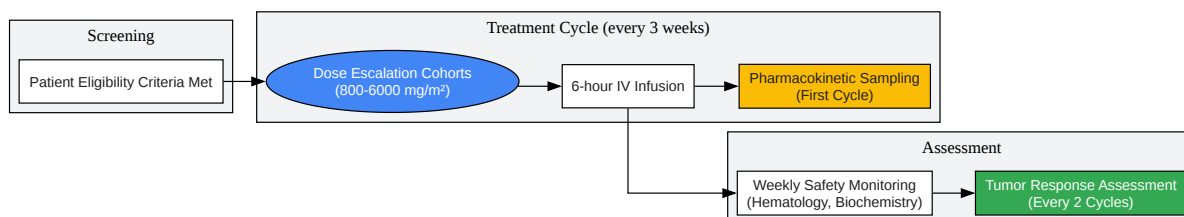
Table 4: Summary of Phase II Trial in Soft Tissue Sarcoma

Study	Patient Population	Dosing Regimen	Objective Response Rate (ORR)	Disease Control Rate (SD or better)	Key Adverse Events
ASCO Abstract 2008 ^[12]	22 patients with relapsed soft tissue sarcoma	5,000 mg/m ² IV over 1 hour every 21 days	4.5% (1 partial response)	36%	Renal failure (5 patients; Grade 3-5), Grade 3/4 neutropenia (2 patients)

Experimental Protocols

Phase I Monotherapy (EORTC-ECSG)^[1]^[4]

- Patient Eligibility: Patients with histologically confirmed refractory solid tumors, WHO performance status of 0-2, and adequate organ function.
- Treatment: **Glufosfamide** was administered as a two-step (fast/slow) intravenous infusion over 6 hours every 3 weeks. Doses ranged from 800 to 6,000 mg/m².
- Safety and Efficacy Assessment: Hematology, biochemistry, and urinalysis were performed at baseline and weekly. Toxicity was graded according to the NCI CTC. Tumor response was assessed every two cycles.
- Pharmacokinetics: Blood and urine samples were collected at specified time points during and after the first infusion to determine pharmacokinetic parameters.

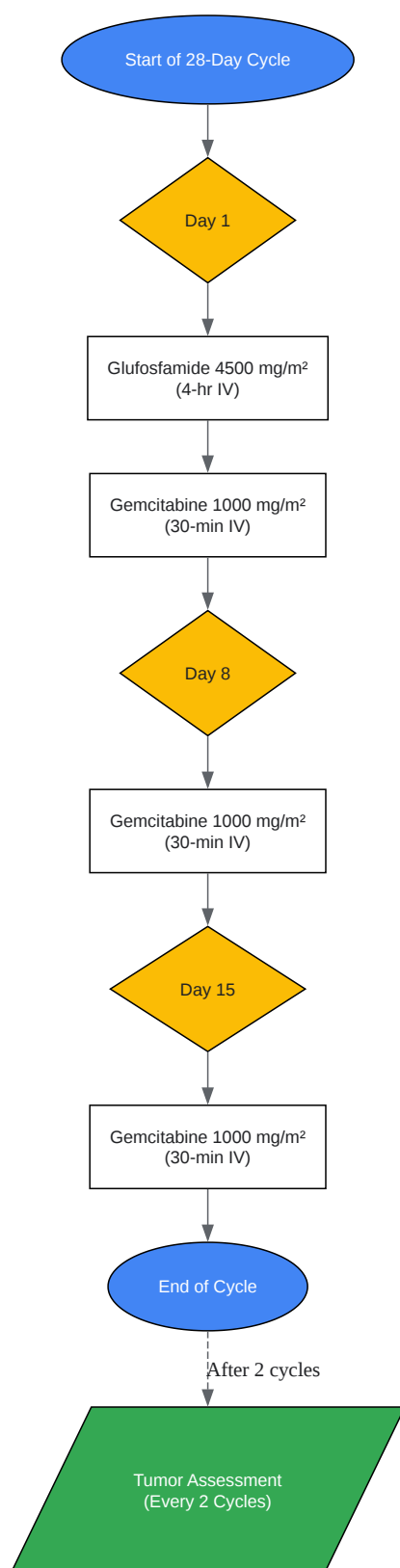


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Caption: Workflow for the Phase I Monotherapy Trial.

Phase II Combination Therapy in Pancreatic Cancer (Chiorean et al.)[9][10]

- **Patient Eligibility:** Patients with chemotherapy-naïve, metastatic and/or locally advanced pancreatic adenocarcinoma, Karnofsky Performance Status ≥ 70 , and creatinine clearance (CrCL) ≥ 60 mL/min.
- **Treatment:** **Glufosfamide** 4,500 mg/m² was administered as a 4-hour intravenous infusion on Day 1, and Gemcitabine 1,000 mg/m² was given as a 30-minute intravenous infusion on Days 1, 8, and 15 of a 28-day cycle.
- **Safety and Efficacy Assessment:** The primary endpoint was response rate, assessed radiologically every two cycles (8 weeks). Safety was monitored continuously.



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Caption: Dosing schedule for the Phase II combination trial.

Discussion and Future Directions

Early-phase clinical trials of **Glufosfamide** have demonstrated a manageable safety profile and evidence of antitumor activity, both as a monotherapy and in combination with gemcitabine. The dose-limiting toxicities are primarily renal and hematological.[1][7] In pancreatic cancer, the combination of **Glufosfamide** with gemcitabine showed a notable objective response rate, although this was accompanied by significant hematologic and renal toxicity.[9] A subsequent Phase III trial in second-line metastatic pancreatic cancer did not meet its primary endpoint of a statistically significant improvement in overall survival compared to best supportive care.[13][14] Despite this, the trend toward improved survival and the responses seen in early trials suggest that further investigation into optimal dosing schedules, patient selection, and combination strategies may be warranted. The development of **Glufosfamide** for pancreatic cancer is ongoing, with a Phase III trial comparing it to 5-FU.[15][16] The unique mechanism of targeting glucose metabolism remains a compelling rationale for its continued development in oncology.

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